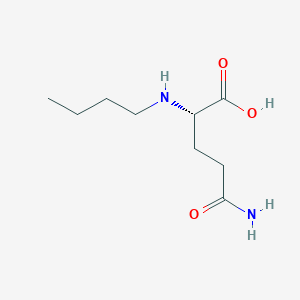
n-Butylglutamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Butylglutamine is an organic compound that belongs to the class of amino acid derivatives It is a derivative of glutamine, where the amino group is substituted with a butyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-Butylglutamine can be achieved through several methods. One common approach involves the reaction of glutamine with n-butylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures and pressures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors where glutamine and n-butylamine are mixed in the presence of a catalyst. The reaction is conducted at high temperatures (160-220°C) and pressures (0.3-0.8 MPa) to optimize yield and efficiency . The product is then purified through distillation and other separation techniques to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
n-Butylglutamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield butylglutamic acid, while reduction can produce butylglutamine derivatives with different functional groups.
Applications De Recherche Scientifique
n-Butylglutamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a substrate in enzymatic reactions and is used in studies of amino acid metabolism.
Medicine: It has potential therapeutic applications due to its role in cellular metabolism and protein synthesis.
Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical synthesis.
Mécanisme D'action
The mechanism of action of n-Butylglutamine involves its interaction with various molecular targets and pathways. It is known to participate in the synthesis of proteins and nucleotides by serving as a nitrogen donor. It also plays a role in the regulation of cellular metabolism and energy production by entering the Krebs cycle as an intermediate .
Comparaison Avec Des Composés Similaires
Similar Compounds
Glutamine: The parent compound of n-Butylglutamine, involved in protein synthesis and nitrogen metabolism.
n-Butylamine: A simpler amine that serves as a precursor in the synthesis of this compound.
Glutamic Acid: Another amino acid derivative involved in neurotransmission and protein synthesis.
Uniqueness
This compound is unique due to its butyl substitution, which imparts different chemical properties and reactivity compared to its parent compound, glutamine. This modification allows it to participate in unique chemical reactions and makes it suitable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C9H18N2O3 |
|---|---|
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
(2S)-5-amino-2-(butylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C9H18N2O3/c1-2-3-6-11-7(9(13)14)4-5-8(10)12/h7,11H,2-6H2,1H3,(H2,10,12)(H,13,14)/t7-/m0/s1 |
Clé InChI |
OZPYLDGPUIAEQJ-ZETCQYMHSA-N |
SMILES isomérique |
CCCCN[C@@H](CCC(=O)N)C(=O)O |
SMILES canonique |
CCCCNC(CCC(=O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11728813.png)

![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11728820.png)
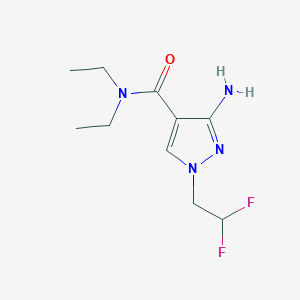

![2-({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid](/img/structure/B11728828.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11728836.png)
![1-(butan-2-yl)-N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11728842.png)
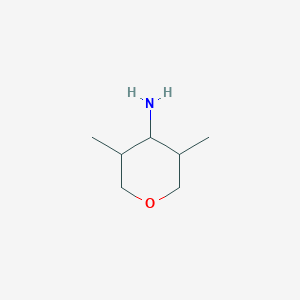
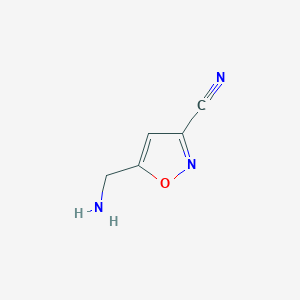
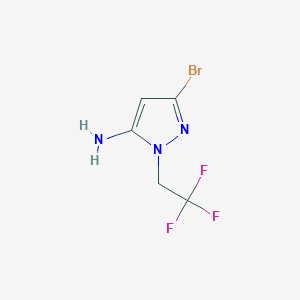
![2-[2-(propan-2-yl)-1H-benzimidazol-1-yl]ethanamine](/img/structure/B11728875.png)
![{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}[(oxolan-2-yl)methyl]amine](/img/structure/B11728887.png)
